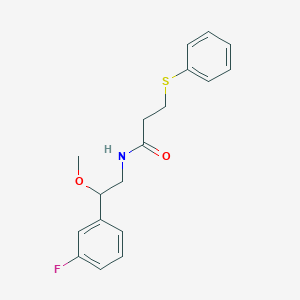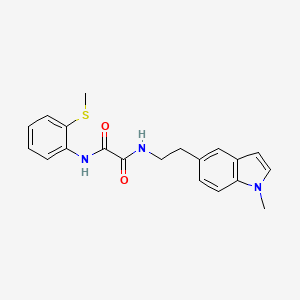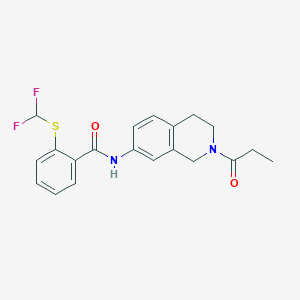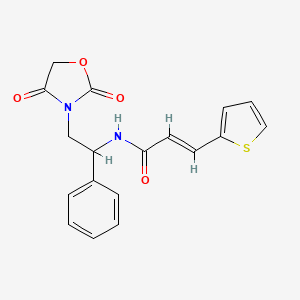![molecular formula C17H16FN5O B2475785 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2319637-73-3](/img/structure/B2475785.png)
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea, also known as PF-06260414, is a small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a role in regulating circadian rhythms, cell division, and DNA damage response. PF-06260414 has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.
Mecanismo De Acción
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a competitive inhibitor of CK1δ. CK1δ phosphorylates a variety of substrates, including p53 and tau protein. Inhibition of CK1δ by this compound leads to a reduction in the phosphorylation of these substrates, resulting in the downstream effects observed in cancer, neurodegenerative diseases, and sleep disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis of cancer cells by increasing the activity of p53. In neurodegenerative diseases, this compound has been shown to reduce tau phosphorylation, which is a hallmark of Alzheimer's disease. In sleep disorders, this compound has been shown to lengthen the circadian period.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for use in experiments. It has also been shown to have a high degree of selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in various biological processes. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its effects on other kinases and biological processes have not been fully characterized, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and sleep disorders. Another potential direction is to study its effects on other kinases and biological processes, which could lead to the identification of new therapeutic targets. Finally, future research could focus on the development of more potent and selective inhibitors of CK1δ, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea was first reported by Pfizer in 2012. The synthesis involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-5-pyridin-2-ylpyrazole, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been the subject of scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders. In cancer, CK1δ has been shown to play a role in regulating the activity of the tumor suppressor protein p53. Inhibition of CK1δ by this compound has been shown to increase the activity of p53, leading to apoptosis of cancer cells. In neurodegenerative diseases, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ by this compound has been shown to reduce tau phosphorylation in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to play a role in regulating the circadian clock. Inhibition of CK1δ by this compound has been shown to lengthen the circadian period in animal models.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-23-14(10-16(22-23)15-4-2-3-9-19-15)11-20-17(24)21-13-7-5-12(18)6-8-13/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCVTAGJNMNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)
![6-(azepan-1-ylsulfonyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2475706.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)


![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)



![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)
